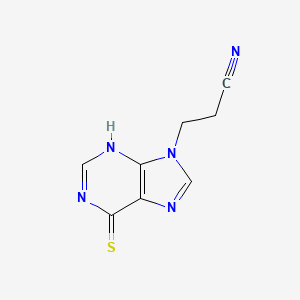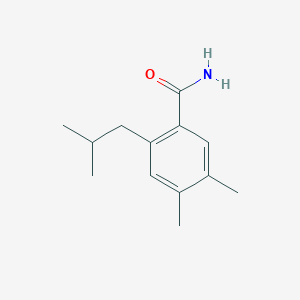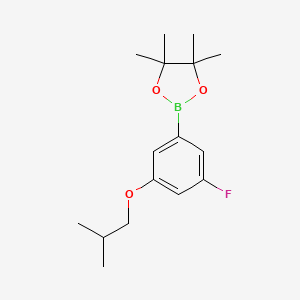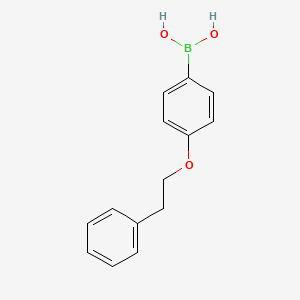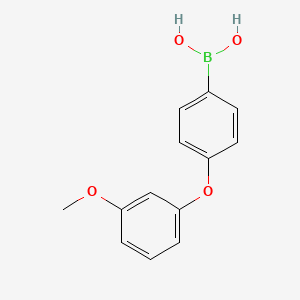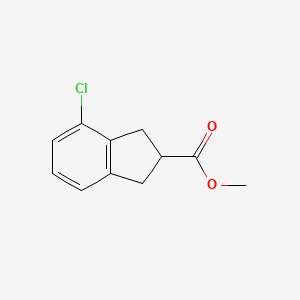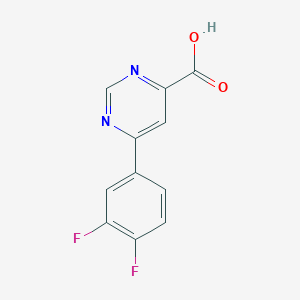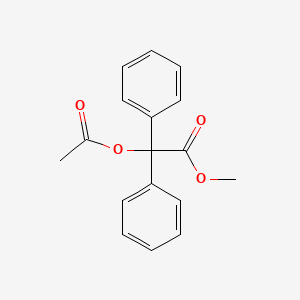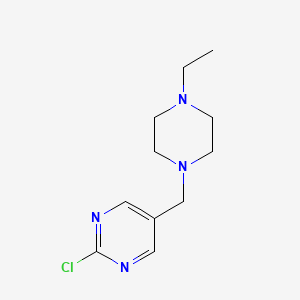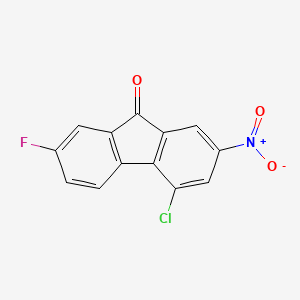
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one is a chemical compound with the molecular formula C13H5ClFNO3 It is a derivative of fluorenone, characterized by the presence of chloro, fluoro, and nitro substituents on the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-7-fluoro-9h-fluoren-9-one, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenone core, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 4-Chloro-7-fluoro-2-amino-9h-fluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of fluorenone.
Scientific Research Applications
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-9h-fluoren-9-one
- 7-Fluoro-2-nitro-9h-fluoren-9-one
- 4-Chloro-7-fluoro-9h-fluoren-9-one
Uniqueness
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one is unique due to the combination of chloro, fluoro, and nitro substituents on the fluorenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds.
Properties
CAS No. |
1914-40-5 |
|---|---|
Molecular Formula |
C13H5ClFNO3 |
Molecular Weight |
277.63 g/mol |
IUPAC Name |
4-chloro-7-fluoro-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5ClFNO3/c14-11-5-7(16(18)19)4-10-12(11)8-2-1-6(15)3-9(8)13(10)17/h1-5H |
InChI Key |
JHXAAYIRHSMPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
